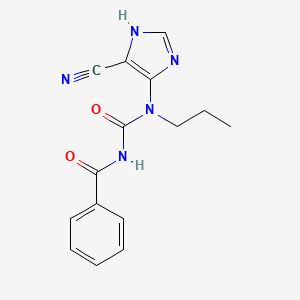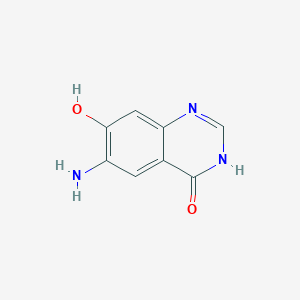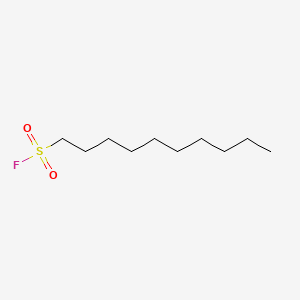
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is a compound that features an imidazole ring, a cyano group, and a benzamide moiety Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide typically involves the formation of the imidazole ring followed by the introduction of the cyano group and the benzamide moiety. One common method involves the cyclization of a precursor containing the necessary functional groups under acidic or basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The cyano group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydroxide, ammonia, water.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The benzamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((5-Cyano-1H-imidazol-4-yl)(ethyl)carbamoyl)benzamide
- N-((5-Cyano-1H-imidazol-4-yl)(methyl)carbamoyl)benzamide
- N-((5-Cyano-1H-imidazol-4-yl)(butyl)carbamoyl)benzamide
Uniqueness
N-((5-Cyano-1H-imidazol-4-yl)(propyl)carbamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and bioavailability compared to its analogs .
Propriétés
Formule moléculaire |
C15H15N5O2 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[(5-cyano-1H-imidazol-4-yl)-propylcarbamoyl]benzamide |
InChI |
InChI=1S/C15H15N5O2/c1-2-8-20(13-12(9-16)17-10-18-13)15(22)19-14(21)11-6-4-3-5-7-11/h3-7,10H,2,8H2,1H3,(H,17,18)(H,19,21,22) |
Clé InChI |
CNPPGKSPHOHFLC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=C(NC=N1)C#N)C(=O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)


![N-[2-(Ethylsulfanyl)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12947947.png)

